An In-depth Technical Guide to Azido-PEG6-amine: Structure, Properties, and Applications
An In-depth Technical Guide to Azido-PEG6-amine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG6-amine is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide (B81097) group and a primary amine connected by a flexible hexaethylene glycol (PEG) spacer, allows for sequential and orthogonal conjugation chemistries. This guide provides a comprehensive overview of the structure, properties, and common applications of Azido-PEG6-amine, complete with detailed experimental protocols and workflow visualizations.
Core Structure and Properties
Azido-PEG6-amine, systematically named 20-azido-3,6,9,12,15,18-hexaoxaicosan-1-amine, possesses a linear structure with a molecular formula of C14H30N4O6 and a molecular weight of approximately 350.41 g/mol .[1][2][3] The presence of the PEG spacer enhances the molecule's solubility in aqueous and many organic solvents, a critical feature for its use in biological applications.[4] The terminal azide and amine groups provide orthogonal handles for covalent modification. The azide group readily participates in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), while the primary amine can form stable amide bonds with carboxylic acids or activated esters.[5][6][7]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of Azido-PEG6-amine is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C14H30N4O6 | [1][3] |
| Molecular Weight | 350.41 g/mol | [1][3] |
| Exact Mass | 350.2165 g/mol | [6] |
| CAS Number | 957486-82-7 | [1][3] |
| Appearance | Colorless or light yellow liquid/oil | [2] |
| Purity | Typically >95% | [6] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [4] |
| Storage Conditions | -20°C, protected from light and moisture | [2][4] |
| SMILES | N(CCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]) | [6] |
| InChIKey | VCQSTKKJKNUQBI-UHFFFAOYSA-N | [6] |
Key Applications and Experimental Protocols
The dual functionality of Azido-PEG6-amine makes it a versatile tool in a variety of advanced scientific applications, including the synthesis of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other complex bioconjugates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and specific click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne. This reaction is widely used to conjugate Azido-PEG6-amine to alkyne-modified biomolecules, small molecules, or surfaces.
Experimental Protocol: General Procedure for CuAAC
This protocol outlines a general procedure for the conjugation of an alkyne-containing molecule to Azido-PEG6-amine.
Materials:
-
Azido-PEG6-amine
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA or Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)
-
Reaction Buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Azido-PEG6-amine in anhydrous DMSO or DMF.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of the copper ligand in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add Azido-PEG6-amine to the reaction mixture at a 1.5 to 5-fold molar excess over the alkyne.
-
Premix the CuSO₄ and copper ligand solutions in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing, protected from light.[9] Reaction progress can be monitored by LC-MS or other appropriate analytical techniques.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove unreacted reagents and the copper catalyst.[9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[10]
Experimental Protocol: General Procedure for SPAAC
This protocol describes the conjugation of a DBCO-functionalized molecule to Azido-PEG6-amine.
Materials:
-
Azido-PEG6-amine
-
DBCO-functionalized molecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of Azido-PEG6-amine in anhydrous DMSO or DMF.
-
Prepare a 10 mM stock solution of the DBCO-functionalized molecule in a compatible solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the DBCO-functionalized molecule in the reaction buffer to the desired final concentration.
-
Add the Azido-PEG6-amine stock solution to the reaction mixture, typically at a 1.5 to 3-fold molar excess.[11]
-
-
Incubation:
-
Purification:
-
Purify the resulting conjugate using standard biochemical techniques such as SEC or dialysis to remove any unreacted starting materials.[11]
-
Amide Bond Formation
The primary amine of Azido-PEG6-amine can be readily coupled with carboxylic acids or their activated forms (e.g., NHS esters) to form a stable amide bond. This reaction is fundamental for attaching the linker to proteins (via lysine (B10760008) residues) or other molecules containing a carboxyl group.
Experimental Protocol: Amide Coupling with an NHS Ester
This protocol provides a general method for conjugating Azido-PEG6-amine to an NHS ester-activated molecule.
Materials:
-
Azido-PEG6-amine
-
NHS ester-activated molecule
-
Aprotic polar solvent (e.g., DMF or DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching reagent (e.g., Tris or hydroxylamine)
Procedure:
-
Preparation of Reactants:
-
Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.
-
Dissolve Azido-PEG6-amine in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the dissolved NHS ester to the Azido-PEG6-amine solution. A 1.5 to 10-fold molar excess of the amine is often used to ensure complete reaction of the NHS ester.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Quench any unreacted NHS ester by adding a small amount of a quenching reagent (e.g., final concentration of 20-50 mM Tris). Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the conjugate by dialysis, SEC, or other appropriate chromatographic methods to remove excess Azido-PEG6-amine and quenched NHS ester.
-
Visualizing Experimental Workflows
To further clarify the utility of Azido-PEG6-amine, the following diagrams, generated using the DOT language, illustrate common experimental workflows.
Caption: General workflow for bioconjugation using Azido-PEG6-amine via click chemistry.
Caption: A representative synthetic workflow for a PROTAC using Azido-PEG6-amine.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using Azido-PEG6-amine.
References
- 1. Azido-PEG-amine (n=6) | C14H30N4O6 | CID 4093707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Azido-PEG6-amine - MedChem Express [bioscience.co.uk]
- 4. Azido-PEG6-amine, 957486-82-7 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Azido-PEG6-amine, CAS 957486-82-7 | AxisPharm [axispharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. broadpharm.com [broadpharm.com]
